1H-Benzimidazole, 5-methoxy-2-(4-methoxyphenyl)-
Description
The compound 1H-Benzimidazole, 5-methoxy-2-(4-methoxyphenyl)- is a benzimidazole derivative characterized by a methoxy group at position 5 of the benzimidazole core and a 4-methoxyphenyl substituent at position 2. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, often modified to enhance pharmacological properties such as bioavailability, target specificity, and metabolic stability .
Key structural features of the compound include:
- Methoxy groups: Both at position 5 (on the benzimidazole) and position 4 (on the phenyl ring).
- Substituent orientation: The 4-methoxyphenyl group at position 2 introduces steric and electronic effects that influence interactions with biological targets.
Properties
CAS No. |
30458-48-1 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-methoxy-2-(4-methoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2O2/c1-18-11-5-3-10(4-6-11)15-16-13-8-7-12(19-2)9-14(13)17-15/h3-9H,1-2H3,(H,16,17) |
InChI Key |
LPNPFMCMTFIFGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted derivatives at the aromatic ring positions.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
1H-Benzimidazole derivatives have shown significant antiviral properties against various viruses. Notably, a series of benzimidazole derivatives were evaluated for their efficacy against hepatitis C virus (HCV). Compounds with specific substitutions exhibited EC50 values in the nanomolar range, indicating potent antiviral activity. For instance, certain derivatives demonstrated strong inhibition of HCV non-structural proteins, which are critical for viral replication .
Antibacterial and Antifungal Properties
Recent studies have highlighted the antibacterial and antifungal activities of 1H-benzimidazole derivatives. For example, compounds with 4-methoxy substitution showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, with minimal inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like amikacin . Additionally, some derivatives displayed moderate antifungal activity against Candida albicans and Aspergillus niger .
Anticancer Potential
The anticancer potential of 1H-benzimidazole derivatives has been extensively researched. A series of N-alkylated benzimidazole compounds were synthesized and tested for antiproliferative activity against various cancer cell lines. One derivative demonstrated an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line, showcasing its potential as a therapeutic agent . The structural modifications in these compounds have been linked to enhanced lipophilicity and improved cellular uptake.
Table: Summary of Biological Activities
| Activity | Compound | Target/Cell Line | Efficacy (IC50/MIC) |
|---|---|---|---|
| Antiviral | Various derivatives | Hepatitis C Virus | EC50 values < 0.03 nM |
| Antibacterial | 2-(4-Methoxyphenyl) Derivative | MRSA | MIC = 4 μg/mL |
| Antifungal | Selected derivatives | Candida albicans | MIC = 64 μg/mL |
| Anticancer | N-alkylated derivatives | MDA-MB-231 | IC50 = 16.38 μM |
Case Studies
Case Study 1: Antiviral Efficacy Against HCV
In a comprehensive study, a library of benzimidazole derivatives was synthesized to evaluate their antiviral effects against HCV. The most potent compounds exhibited EC50 values in the low nanomolar range, demonstrating significant inhibition of viral replication pathways. These findings suggest that further optimization of these derivatives could lead to the development of effective antiviral therapies.
Case Study 2: Antibacterial Activity Against MRSA
Another investigation focused on the antibacterial properties of a specific benzimidazole derivative against MRSA. The compound displayed remarkable activity with an MIC value significantly lower than conventional antibiotics. This study emphasizes the potential of benzimidazole derivatives as alternatives in treating resistant bacterial infections.
Case Study 3: Anticancer Activity in Breast Cancer Models
A series of N-alkylated benzimidazole derivatives were tested for their anticancer properties against breast cancer cell lines. The most effective compound showed substantial growth inhibition at low concentrations. Molecular docking studies indicated favorable interactions with key enzymes involved in cancer proliferation, paving the way for further drug development efforts.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Structural Analogues
The following table compares 1H-Benzimidazole, 5-methoxy-2-(4-methoxyphenyl)- with structurally related compounds:
Pharmacological and Biochemical Comparisons
Omeprazole and PPIs
- Mechanism : Omeprazole and related PPIs (e.g., lansoprazole, pantoprazole) inhibit gastric acid secretion by covalently binding to the H⁺/K⁺ ATPase enzyme in parietal cells .
- Structural Difference: The target compound lacks the sulfinyl group and pyridine ring critical for PPI activity.
Antimicrobial Derivatives
- 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole () exhibits enhanced lipophilicity due to the benzyl group, improving membrane penetration for antimicrobial action.
- 5-Chloro analogues () show increased electrophilicity, enhancing interactions with parasitic enzymes (e.g., anthelmintic activity via tubulin disruption) .
Methoxy Group Effects
- Methoxy substituents at positions 4 or 5 improve metabolic stability by reducing oxidative degradation. For example, omeprazole’s 5-methoxy group slows hepatic clearance compared to non-substituted analogues .
Biological Activity
1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound 1H-Benzimidazole, 5-methoxy-2-(4-methoxyphenyl)- (CAS Number: 30458-48-1) is a notable member of this class, exhibiting promising pharmacological profiles.
Chemical Structure
The molecular structure of 1H-Benzimidazole, 5-methoxy-2-(4-methoxyphenyl)- is characterized by the presence of a benzimidazole core substituted with methoxy groups at the 5 and 2 positions. This structural configuration is crucial for its biological activity.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a study highlighted that compounds with a benzimidazole nucleus showed good to moderate inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| Benzimidazole Derivative A | S. aureus | 12.5 |
| Benzimidazole Derivative B | E. coli | 15.0 |
Antiviral Activity
The antiviral potential of benzimidazole derivatives has also been documented. Specific derivatives have shown efficacy against viruses such as Hepatitis B and C. For example, compounds derived from similar structures demonstrated EC50 values in the low nanomolar range against HCV .
| Compound | Virus Type | EC50 (nM) |
|---|---|---|
| Compound X | HCV | 3.0 |
| Compound Y | HBV | 1.5 |
Anti-inflammatory Activity
In preclinical studies, the compound demonstrated anti-inflammatory properties by modulating cytokine expression profiles in models of inflammation induced by agents like Methotrexate (MTX). The derivative exhibited mucoprotective effects, reducing inflammatory markers such as TNF-α and IL-6 while enhancing IL-10 levels .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural features. Substituents on the benzimidazole ring significantly influence their pharmacological properties. For example, variations in the position and type of substituents can enhance or diminish enzyme inhibition capabilities.
Key Findings from SAR Studies
- Positioning of Methoxy Groups : The presence of methoxy groups at specific positions on the phenyl ring has been correlated with increased inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
- Effect of Substituents : Compounds with electron-donating groups at the para position showed superior inhibitory effects compared to those with electron-withdrawing groups .
Case Studies
Several case studies have illustrated the biological efficacy of 1H-Benzimidazole derivatives:
- Study on Acetylcholinesterase Inhibition : A series of synthesized benzimidazole derivatives were evaluated for their ability to inhibit AChE and BuChE, showing that certain methoxy-substituted compounds exhibited IC50 values comparable to standard inhibitors .
- Mucoprotective Effects in MTX-Induced Mucositis : In a mouse model, a benzimidazole derivative was tested for its protective effects against MTX-induced intestinal mucositis, demonstrating significant improvement in histological parameters and inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
